2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of organic heterocyclic compound . These compounds often contain a furan ring substituted with a phenyl group . It might also belong to the class of organic compounds known as 2-halobenzoic acids and derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4,6-diphenylpyrimidin-2-amine derivatives . The synthesis process can involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve aromatic nucleophilic substitution reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For instance, compounds with a phenyl substituent at the 7-position have been found to increase quantum yield at acidic pH .Scientific Research Applications
Antifungal and Antimicrobial Applications
Research has highlighted the synthesis and biological evaluation of pyrimidin-4-yl derivatives for their antifungal properties. A study by Jafar et al. (2017) explored the antifungal effect of various 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, including those with heterocyclic compounds, against Aspergillus terreus and Aspergillus niger. This research concluded that these compounds could be developed into effective antifungal agents, demonstrating their potential in addressing fungal infections (Jafar et al., 2017).
Antioxidant Properties and Enzyme Inhibition
Another area of application is in the development of enzyme inhibitors with antioxidant properties. A study published in the Journal of Medicinal Chemistry by La Motta et al. (2007) found that pyrido[1,2-a]pyrimidin-4-one derivatives exhibited significant aldose reductase inhibitory activity alongside notable antioxidant properties. These findings indicate the potential of such compounds in treating diseases associated with oxidative stress and enzyme-related dysfunctions (La Motta et al., 2007).
Applications in Neurological Research
Compounds related to 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol have also been investigated for their potential applications in neurological research. Wang et al. (2017) synthesized a novel PET agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the role of such compounds in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anti-corrosion Properties
The anti-corrosion characteristics of pyrimidin-4-yl derivatives have been explored in materials science. A study by Satpati et al. (2020) demonstrated the effective anti-corrosive properties of vanillin Schiff bases, including pyrimidin-4-yl derivatives, on mild steel in acidic conditions. This research suggests the potential of these compounds in protecting industrial materials against corrosion (Satpati et al., 2020).
Anticancer Research
In the realm of anticancer research, novel pyrimidin-4-yl derivatives have been synthesized and evaluated for their efficacy against cancer cell lines. For instance, the study by Tiwari et al. (2016) reported the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives with significant in vitro anticancer activity. These findings underscore the potential of such compounds in developing new anticancer therapeutics (Tiwari et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.
Mode of Action
This compound selectively inhibits AURKA activity . It binds to AURKA, reducing its activity and leading to changes in the cell cycle .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Its structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase its activity . The existence of an H-bond acceptor at C-2 of the R1 position also increases its activity .
Result of Action
The result of the compound’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Action Environment
The structural modifications of the compound can influence its activities
Safety and Hazards
properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-5-3-11(4-6-12)15-10-20-18(19)21-17(15)14-8-7-13(24-2)9-16(14)22/h3-10,22H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBIKHXMSBFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.